molecular formula C17H19N3O3S2 B2382547 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 887203-11-4

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Cat. No. B2382547
CAS RN: 887203-11-4
M. Wt: 377.48
InChI Key: URIYXYUIZKHAQQ-ZPHPHTNESA-N
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Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a benzothiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, a benzothiazole derivative, has been evaluated for its biological activities. A study by Nam et al. (2010) synthesized a series of benzothiazole derivatives and tested them for cytotoxic and antimicrobial activities. These compounds, including variants similar to the one , showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).

Antimicrobial and Antitumor Agents

Research by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which includes structures similar to the target molecule. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Darwish et al., 2014). Additionally, a study by Yoshida et al. (2005) designed benzothiazole derivatives for potential use as antitumor agents, further highlighting the applicability of this class of compounds in cancer research (Yoshida et al., 2005).

Corrosion Inhibition

In a different application, benzothiazole derivatives were studied by Hu et al. (2016) for their corrosion inhibiting effects on steel in acidic solutions. This demonstrates the compound's potential in industrial applications for corrosion protection (Hu et al., 2016).

Green Synthesis and Characterization

The compound's derivatives have also been a subject of green chemistry. Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, a category that includes the target molecule, using environmentally friendly methods (Horishny & Matiychuk, 2020).

properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h1,8-9,11-12H,3-7,10H2,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIYXYUIZKHAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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